Ethanol, 2-[2-(3-thienyloxy)ethoxy]-
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Overview
Description
Ethanol, 2-[2-(3-thienyloxy)ethoxy]- is a chemical compound with the molecular formula C10H16O4S and a molecular weight of 232.3 g/mol It is characterized by the presence of a thienyl group attached to an ethoxy chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- typically involves the reaction of 3-thienyloxyethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(3-thienyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The thienyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Ethanol, 2-[2-(3-thienyloxy)ethoxy]- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-(3-thienyloxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The thienyl group is known to interact with various enzymes and receptors, modulating their activity. The ethoxy and ethanol moieties contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(3-Thienyl)ethanol: A compound with a similar thienyl group but different ethoxy chain length.
2-[2-(3-Thienyloxy)ethoxy]ethanol: Another related compound with a slightly different structure.
Uniqueness
Ethanol, 2-[2-(3-thienyloxy)ethoxy]- stands out due to its unique combination of the thienyl group and ethoxy chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O3S |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(2-thiophen-3-yloxyethoxy)ethanol |
InChI |
InChI=1S/C8H12O3S/c9-2-3-10-4-5-11-8-1-6-12-7-8/h1,6-7,9H,2-5H2 |
InChI Key |
GOZDNDCNVQIKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCCOCCO |
Origin of Product |
United States |
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